

# history and discovery of Technetium TC-99M bisphosphonates

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An In-Depth Technical Guide to the History and Discovery of Technetium-99m Bisphosphonates

#### Introduction

Technetium-99m (Tc-99m) labeled bisphosphonates are the cornerstone of skeletal scintigraphy in nuclear medicine, providing invaluable functional information about bone metabolism.[1][2] Their development represents a significant milestone, merging the ideal nuclear properties of Tc-99m with the bone-seeking characteristics of bisphosphonate compounds. This technical guide delves into the history, discovery, and fundamental experimental protocols associated with these critical diagnostic agents, tailored for researchers, scientists, and professionals in drug development.

### **Historical Development: A Tale of Two Discoveries**

The journey to modern bone scanning agents involved the convergence of two separate streams of scientific discovery: the creation of the first artificial radioisotope and the exploration of phosphate metabolism.

#### The Advent of Technetium-99m

Technetium, the first element to be artificially produced, was discovered in 1937 by Carlo Perrier and Emilio Segrè.[3] However, its medical potential was not realized until the 1950s. A pivotal moment occurred in 1957-1958 at Brookhaven National Laboratory (BNL), where Walter



Tucker and Margaret Greene developed the first practical Molybdenum-99/Technetium-99m (<sup>99</sup>Mo/<sup>99m</sup>Tc) generator.[3][4][5] This invention allowed for the convenient, on-site elution of the metastable isotope Tc-99m.

Powell "Jim" Richards at BNL championed the use of Tc-99m for medical imaging, recognizing its near-ideal characteristics: a short 6-hour half-life and a 140 keV gamma photon emission, perfect for imaging with gamma cameras while minimizing the radiation dose to the patient.[1] [2][4][6] By the 1970s, Tc-99m had become the most widely used radioisotope in diagnostic medicine.[3]

#### The Rise of Bone-Seeking Phosphates

Early investigations into skeletal metabolism used radionuclides like phosphorus-32, calcium-45, and strontium isotopes.[7] A significant breakthrough came in the early 1970s with the introduction of Tc-99m labeled phosphate compounds.[8] The first of these were polyphosphates, followed by pyrophosphate (PYP).[6][9] In 1971, Subramanian and colleagues pioneered the use of Tc-99m-phosphonates for bone imaging.[2]

These agents demonstrated a clear affinity for the skeleton, but researchers sought to improve their stability and in vivo kinetics. This led to the development of diphosphonates, which are more stable analogues of pyrophosphate.[10]

#### The Synthesis: Tc-99m and Bisphosphonates Unite

The development of Tc-99m labeled bisphosphonates marked a significant advancement in bone scintigraphy.

- Technetium-99m Medronate (MDP): In 1975, the development of Tc-99m MDP (methylene diphosphonate) provided a superior agent with rapid blood clearance and high avidity for bone, and it remains the most dominant radiotracer for skeletal scintigraphy today.[2][11]
- Technetium-99m Oxidronate (HDP): Tc-99m HDP (hydroxymethylene diphosphonate) was
  developed as another effective bone imaging agent and received FDA approval in 1981.[11]
  [12][13] Both MDP and HDP serve as phosphate analogs that bind to the hydroxyapatite
  mineral of bone.[2]



This timeline highlights the progression from early concepts to the specific, highly effective agents used globally today.

### **Core Radiopharmaceuticals and Quantitative Data**

The most widely used Tc-99m bisphosphonates are Tc-99m MDP and Tc-99m HDP. Their efficacy is rooted in the physical properties of Tc-99m and the pharmacokinetics of the bisphosphonate carrier molecule.

**Table 1: Physical Properties of Technetium-99m** 

Property	Value	Citation
Half-life	6.02 hours	[6][14]
Principal Photon Energy	140.5 keV	[2][12]
Decay Mode	Isomeric Transition	[14]
Specific Gamma Ray Constant	0.795 R/hr-mCi at 1 cm	[15]
Half-Value Layer (Lead)	0.023 cm	[15]

## Table 2: Clinical and Pharmacokinetic Data for Tc-99m Bisphosphonates

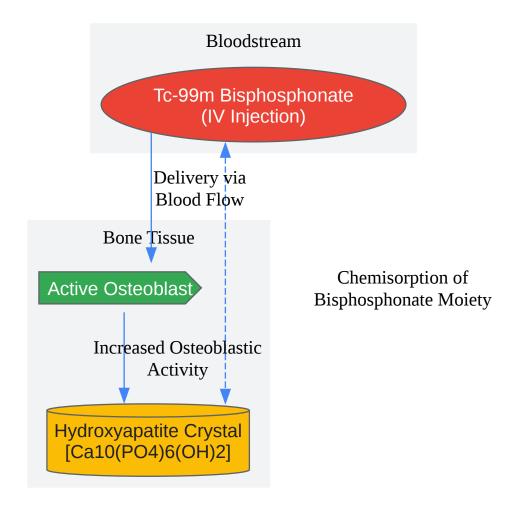


Parameter	Tc-99m MDP	Tc-99m HDP	Citation
Typical Adult Dose	370 - 740 MBq (10 - 20 mCi)	370 - 740 MBq (10 - 20 mCi)	[16][17][18]
Optimal Imaging Time	1 - 4 hours post- injection	1 - 4 hours post- injection	[19][20]
Skeletal Uptake	~50% of injected dose	45-50% of injected dose	[12][19]
Primary Excretion Route	Renal	Renal	[12][19]
Blood Clearance	Rapid; ~4% of dose in blood post-injection	Rapid	[12][19]
Urinary Excretion	~50% of injected dose	~59% within 24 hours	[12][19]

#### **Mechanism of Action and Localization**

The primary mechanism for the localization of Tc-99m bisphosphonates is chemisorption. The bisphosphonate molecule acts as a carrier, delivering the Tc-99m radionuclide to the bone surface. There, the phosphonate groups adsorb onto the crystalline hydroxyapatite mineral phase of the bone.[2][7] This uptake is proportional to local blood flow and, more importantly, to osteoblastic activity.[2] Consequently, areas of high bone turnover—such as those found in fractures, infections, or metastatic lesions—exhibit increased radiotracer accumulation, appearing as "hot spots" on the resulting scintigraphic images.[2][6]





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**Figure 1:** Mechanism of Tc-99m bisphosphonate uptake in bone tissue.

### **Experimental Protocols**

The preparation of Tc-99m bisphosphonates for clinical use is a standardized radiopharmacy procedure involving a "cold kit."[21]

## Preparation of Technetium-99m Medronate (MDP) from a Cold Kit

This protocol outlines the aseptic procedure for radiolabeling medronic acid with Tc-99m.

Kit Components: A typical sterile, non-pyrogenic "cold kit" for Tc-99m MDP contains:



- Medronic Acid (the bisphosphonate)[22]
- A reducing agent, typically Stannous Chloride (SnCl<sub>2</sub>)[22]
- Stabilizers or other excipients (e.g., ascorbic acid, gentisic acid)[15][21]
- The contents are lyophilized and sealed under a nitrogen atmosphere.

#### Protocol:

- Aseptic Preparation: All steps must be performed aseptically in a shielded environment (laminar flow hood within a lead-shielded drawing station). Waterproof gloves should be worn.[17][19]
- Vial Preparation: The rubber septum of the lyophilized MDP kit vial is sanitized with an alcohol swab. The vial is then placed in a lead shield.[19]
- Elution of Tc-99m: Sterile, oxidant-free Sodium Pertechnetate (Na<sup>99m</sup>TcO<sub>4</sub>) is eluted from a <sup>99</sup>Mo/<sup>99m</sup>Tc generator. The desired amount of radioactivity (e.g., up to 37 GBq or 1000 mCi) in a specific volume (e.g., 2-10 mL) is drawn into a shielded syringe.[20]
- Reconstitution: The Na<sup>99m</sup>TcO<sub>4</sub> solution is aseptically injected into the shielded kit vial. The stannous ions (Sn<sup>2+</sup>) in the kit reduce the technetium from the +7 oxidation state (in pertechnetate) to a lower oxidation state, which allows it to form a stable complex with the medronic acid.[19]
- Incubation: The vial is gently swirled and allowed to stand for a prescribed time (typically a few minutes) to ensure complete labeling.[19]
- Quality Control: Before administration, the radiochemical purity must be assessed.





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**Figure 2:** Experimental workflow for the preparation of Tc-99m MDP.

#### **Quality Control: Radiochemical Purity Testing**

It is critical to ensure that the vast majority of the Tc-99m is successfully bound to the bisphosphonate. The primary impurities are free pertechnetate (<sup>99m</sup>TcO<sub>4</sub><sup>-</sup>) and hydrolyzed-reduced Tc-99m (<sup>99m</sup>TcO<sub>2</sub>). Thin-layer chromatography (TLC) is a common method for this assessment.[21]

Example Protocol (ITLC using two solvent systems):

- Strip 1 (e.g., Acetone solvent):
  - A spot of the final product is placed at the origin of an ITLC strip.
  - The strip is developed in an acetone solvent.
  - In this system, the Tc-99m bisphosphonate complex and any <sup>99m</sup>TcO₂ remain at the origin (Rf = 0), while free <sup>99m</sup>TcO₄⁻ moves with the solvent front (Rf = 1.0).[9]
- Strip 2 (e.g., 0.9% Saline solvent):
  - A second strip is spotted and developed in a saline solvent.
  - In this system, both the Tc-99m bisphosphonate complex and free  $^{99m}$ TcO<sub>4</sub><sup>-</sup> move with the solvent front (Rf = 1.0), while  $^{99m}$ TcO<sub>2</sub> remains at the origin (Rf = 0).[14]



By measuring the radioactivity in the separated portions of each strip, the percentage of each component can be calculated. The radiochemical purity (percentage of Tc-99m bound to the bisphosphonate) should typically be >95% for clinical use.

#### Conclusion

The development of Technetium-99m bisphosphonates is a classic example of successful translational science, combining fundamental discoveries in physics, chemistry, and biology to create a powerful diagnostic tool. From the initial production of Tc-99m at Brookhaven National Laboratory to the refinement of bisphosphonate chemistry, these agents have revolutionized the functional imaging of bone. The standardized, kit-based preparation and rigorous quality control ensure a reliable and effective product for diagnosing a wide range of skeletal pathologies, underscoring its enduring importance in modern nuclear medicine.

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